N,N-diethyl-3-(2-oxo-3-phenoxy-4-thiophen-3-ylazetidin-1-yl)propanamide
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Overview
Description
N,N-Diethyl-3-(2-oxo-3-phenoxy-4-thiophen-3-ylazetidin-1-yl)propanamide: is a complex organic compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its intricate structure and unique properties make it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-3-(2-oxo-3-phenoxy-4-thiophen-3-ylazetidin-1-yl)propanamide typically involves multiple steps, starting with the reaction of thiophene derivatives with appropriate reagents to form the azetidinyl core. The reaction conditions often require controlled temperatures and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions, often involving continuous flow reactors to maintain consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, ensuring a cost-effective production method.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles are employed to achieve substitution reactions.
Major Products Formed:
Scientific Research Applications
Chemistry: The compound is used in the synthesis of complex molecules and materials, serving as a building block for various chemical reactions. Biology: It has applications in biological research, particularly in studying enzyme interactions and cellular processes. Medicine: The compound is explored for its potential therapeutic properties, including its use in drug development and as a lead compound for new medications. Industry: It is utilized in material science for the development of advanced materials with specific properties, such as enhanced durability and chemical resistance.
Mechanism of Action
The mechanism by which N,N-diethyl-3-(2-oxo-3-phenoxy-4-thiophen-3-ylazetidin-1-yl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
N,N-Diethyl-3-methylbenzamide (DEET): Used as an insect repellent, DEET shares structural similarities but has different functional groups.
Other azetidinyl derivatives: These compounds have similar core structures but vary in their substituents and functional groups.
Uniqueness: N,N-diethyl-3-(2-oxo-3-phenoxy-4-thiophen-3-ylazetidin-1-yl)propanamide stands out due to its unique combination of functional groups and its ability to participate in diverse chemical reactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
N,N-diethyl-3-(2-oxo-3-phenoxy-4-thiophen-3-ylazetidin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-3-21(4-2)17(23)10-12-22-18(15-11-13-26-14-15)19(20(22)24)25-16-8-6-5-7-9-16/h5-9,11,13-14,18-19H,3-4,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGITEZXBSNXSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCN1C(C(C1=O)OC2=CC=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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